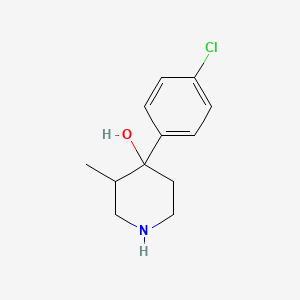
3-(dichloromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dichloromethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a dichloromethyl group at the third position. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. The presence of the dichloromethyl group introduces unique chemical properties and reactivity to the thiophene ring, making this compound an interesting compound for various applications in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dichloromethyl)thiophene can be achieved through several methods. One common approach involves the chlorination of 3-methylthiophene using chlorine gas or a chlorinating agent such as sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the methyl group, resulting in the formation of the dichloromethyl derivative.
Another method involves the use of a Vilsmeier-Haack reaction, where 3-thiophenecarboxaldehyde is treated with a chlorinating agent such as phosphorus oxychloride and dimethylformamide. This reaction leads to the formation of the dichloromethyl group at the third position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using chlorine gas or sulfuryl chloride. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dichloromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form a carboxylic acid or an aldehyde derivative.
Reduction: Reduction of the dichloromethyl group can yield a methylthiophene derivative.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)thiophene or 3-(formyl)thiophene.
Reduction: Formation of 3-methylthiophene.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dichloromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for functionalized thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(dichloromethyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dichloromethyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylthiophene: Lacks the dichloromethyl group, resulting in different reactivity and applications.
3-(Chloromethyl)thiophene: Contains a single chlorine atom, leading to different chemical properties.
3-(Bromomethyl)thiophene:
Uniqueness
3-(Dichloromethyl)thiophene is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and material science.
Propiedades
Fórmula molecular |
C5H4Cl2S |
|---|---|
Peso molecular |
167.06 g/mol |
Nombre IUPAC |
3-(dichloromethyl)thiophene |
InChI |
InChI=1S/C5H4Cl2S/c6-5(7)4-1-2-8-3-4/h1-3,5H |
Clave InChI |
NYTVKFHUEKVQGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-](/img/structure/B8521117.png)
![(R)-4-chloro-6,7-dihydro-5-methyl-5H-cyclopenta[d]pyrimidine](/img/structure/B8521122.png)




![Tert-butyl 4-[bis(4-chlorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B8521172.png)

![Carbamic acid,[2-amino-4-chloro-5-(diethylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8521193.png)


